molecular formula C10H12BrNO B1455564 N-(3-Bromobenzyl)oxetan-3-amine CAS No. 1339688-91-3

N-(3-Bromobenzyl)oxetan-3-amine

Cat. No. B1455564
CAS RN: 1339688-91-3
M. Wt: 242.11 g/mol
InChI Key: JAWOYLWYROVTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Bromobenzyl)oxetan-3-amine” is an organic molecule with the molecular formula C10H12BrNO and a molecular weight of 242.11 . It is used in various scientific experiments.


Molecular Structure Analysis

The InChI code for “N-(3-Bromobenzyl)oxetan-3-amine” is 1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 .


Chemical Reactions Analysis

Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .


Physical And Chemical Properties Analysis

“N-(3-Bromobenzyl)oxetan-3-amine” has a molecular weight of 242.12 . It should be stored at a temperature of 28°C .

Scientific Research Applications

Antisense Oligonucleotides

This compound has been examined for its use in antisense oligonucleotides . These are short DNA or RNA molecules that can bind to specific mRNA molecules, blocking their translation into proteins. This application has potential therapeutic implications for treating various genetic disorders.

Safety and Hazards

The safety data sheet (SDS) for “N-(3-Bromobenzyl)oxetan-3-amine” can be found online . For detailed safety and hazard information, please refer to the SDS.

Future Directions

The use of oxetanes in medicinal chemistry has been reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications . This suggests that “N-(3-Bromobenzyl)oxetan-3-amine” and related compounds may have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWOYLWYROVTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromobenzyl)oxetan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Bromobenzyl)oxetan-3-amine
Reactant of Route 2
Reactant of Route 2
N-(3-Bromobenzyl)oxetan-3-amine
Reactant of Route 3
Reactant of Route 3
N-(3-Bromobenzyl)oxetan-3-amine
Reactant of Route 4
Reactant of Route 4
N-(3-Bromobenzyl)oxetan-3-amine
Reactant of Route 5
Reactant of Route 5
N-(3-Bromobenzyl)oxetan-3-amine
Reactant of Route 6
Reactant of Route 6
N-(3-Bromobenzyl)oxetan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.